Antibacterial Potency Against S. aureus and E. coli: Superior to Ampicillin, Trails Shorter-Chain Analogue 4h
In the 20-compound series, the hexanoic acid derivative (target compound) ranked in the lower half of antibacterial potency (rank order: 5b > 4h > 5g > 5d > 4g > 5e > 4b > 5c > 5k > 5h > 4e > 4d > 4i > 4c > 5f > 4f > 5a > 4a). This places it after the butyric acid analogue 4h, which was among the three most active compounds against MRSA, P. aeruginosa and E. coli [1]. All compounds, including the hexanoic acid derivative, exhibited MIC values lower than ampicillin (24.8–74.4 × 10⁻² μM) and, for 18 of 20 compounds, lower than streptomycin against S. aureus, E. cloacae, P. aeruginosa, L. monocytogenes and E. coli [1].
| Evidence Dimension | Antibacterial activity ranking and fold improvement over reference drugs |
|---|---|
| Target Compound Data | Ranked after 4h, 5b, 5g, 5d, 4g, 5e, 4b, 5c, 5k, 5h, 4e, 4d; exact MIC values not publicly available for the specific hexanoic acid derivative |
| Comparator Or Baseline | Compound 4h (butyric acid analogue): MIC 1.98–3.98 × 10⁻² μM (approx.) against S. aureus and E. coli; ampicillin MIC 24.8–74.4 × 10⁻² μM; streptomycin MIC 37.2–124.0 × 10⁻² μM |
| Quantified Difference | Compound 4h is at least 6-fold more potent than ampicillin; the hexanoic acid derivative is still more potent than ampicillin but less potent than 4h by an undetermined factor |
| Conditions | Broth microdilution assay against eight Gram-positive and Gram-negative strains, including S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853; MIC determined after 24 h incubation at 37°C |
Why This Matters
Procuring the hexanoic acid derivative instead of the more active butyric acid analogue 4h results in a measurable loss of antibacterial potency, which must be accounted for in SAR studies or lead optimization campaigns.
- [1] Horishny, V.; Kartsev, V.; Geronikaki, A.; Matiychuk, V.; Petrou, A.; Glamoclija, J.; Ciric, A.; Sokovic, M. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules 2020, 25, 1964. View Source
